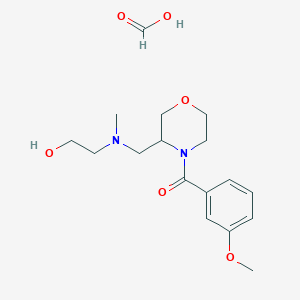

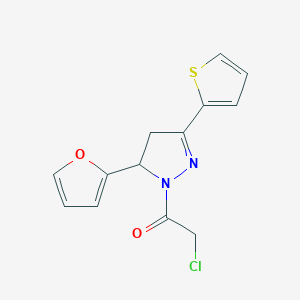

![molecular formula C8H15NO B2449462 9-Oxa-6-azaspiro[4.5]decane CAS No. 51130-61-1](/img/structure/B2449462.png)

9-Oxa-6-azaspiro[4.5]decane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-Oxa-6-azaspiro[4.5]decane is a chemical compound with the molecular formula C8H15NO . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 9-Oxa-6-azaspiro[4.5]decane involves intramolecular ipso-cyclization . This process involves the cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . The reaction is highly dependent on the steric demand of the amine protector .Molecular Structure Analysis

The InChI code for 9-Oxa-6-azaspiro[4.5]decane is 1S/C8H15NO/c1-2-4-8(3-1)7-9-5-6-10-8/h9H,1-7H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

9-Oxa-6-azaspiro[4.5]decane has a molecular weight of 141.21 . It is a liquid at room temperature .科学研究应用

Synthesis Challenges and Applications

9-Oxa-6-azaspiro[4.5]decane, as part of various spiroaminals like 1-oxa-7-azaspiro[5.5]undecane, presents significant challenges in chemical synthesis due to the novelty of their skeletons. These compounds are found in both natural and synthetic products with considerable biological activities, making them notable targets for chemical synthesis (Sinibaldi & Canet, 2008).

Innovative Synthesis Techniques

The compound has been synthesized through innovative methods. For instance, Ogurtsov and Rakitin (2020) developed a convenient synthesis technique for 8-oxa-2-azaspiro[4.5]decane, a compound related to 9-Oxa-6-azaspiro[4.5]decane, using commercially available reagents. This process is promising for producing biologically active compounds (Ogurtsov & Rakitin, 2020).

Crystal Structure Analysis

The crystal structure of related compounds like 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane has been analyzed, revealing a chair conformation and chirality in the compound, which is critical for understanding its chemical behavior and potential applications (Wen, 2002).

Biochemical Synthesis and Applications

The compound's biochemical synthesis involves intricate processes like intramolecular hydrogen abstraction promoted by N-radicals in carbohydrate systems, demonstrating its potential in complex biochemical pathways (Freire, Martín, Pérez-Martín, & Suárez, 2002).

Antitumor Activity

9-Oxa-6-azaspiro[4.5]decane derivatives have shown promise in antitumor activities. Yang et al. (2019) synthesized novel derivatives of this compound, demonstrating moderate to potent activity against various human cancer cell lines, highlighting its potential in cancer research (Yang et al., 2019).

Antibacterial Evaluation

The antibacterial properties of certain derivatives have been evaluated, suggesting potential applications in combating bacterial infections (Natarajan, Balachandravinayagam, Ganesan, & Selvaraju, 2021).

Other Applications in Drug Discovery

Beyond these specific uses, the compound and its derivatives are continuously explored for their potential in various drug discovery applications, exemplified by the synthesis of novel thia/oxa-azaspiro[3.4]octanes (Li, Rogers-Evans, & Carreira, 2013).

属性

IUPAC Name |

9-oxa-6-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-4-8(3-1)7-10-6-5-9-8/h9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAXLFRGOMHRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)COCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Oxa-6-azaspiro[4.5]decane | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

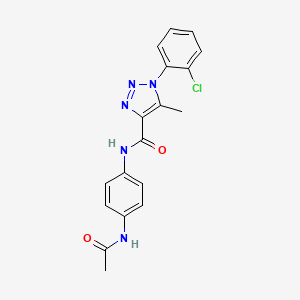

![Ethyl 5-(2-cyclohexylacetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2449381.png)

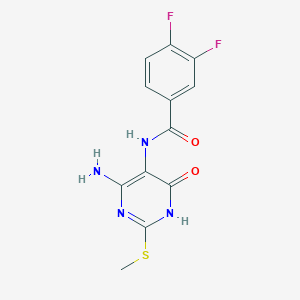

![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2449383.png)

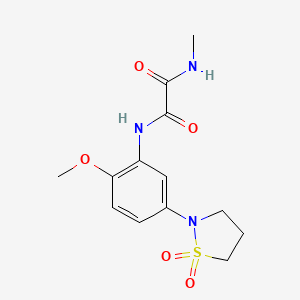

![1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2449387.png)

![propyl 4-[[(3E)-3-(4-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazol-4-yl]oxy]benzoate](/img/structure/B2449388.png)

![2-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2449390.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2449393.png)